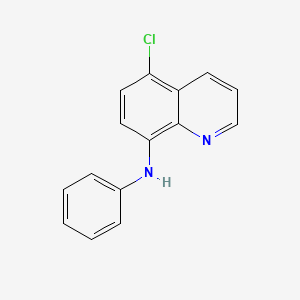
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is a chiral flavonoid derivative known for its diverse biological activities. This compound is characterized by its benzopyrone structure, which is a common motif in many naturally occurring flavonoids. The presence of a methoxy group at the 6th position and a phenyl group at the 2nd position further enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyacetophenone and benzaldehyde derivatives under acidic or basic conditions to form the flavonoid core. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding flavone or flavonol derivatives. This method ensures high yield and purity, making it suitable for large-scale production. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in biological research.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its beneficial biological activities.
Mechanism of Action
The biological effects of (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparison with Similar Compounds
Flavone: Lacks the methoxy and phenyl groups, resulting in different biological activities.
Flavonol: Contains a hydroxyl group instead of a methoxy group, which alters its chemical reactivity and biological properties.
Isoflavone: The phenyl group is positioned differently, leading to distinct biological effects.
Uniqueness: (S)-2,3-Dihydro-6-methoxy-2-phenyl-4-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the phenyl group contributes to its stability and reactivity.
Properties
CAS No. |
84963-03-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3/t16-/m0/s1 |
InChI Key |
YURQMHCZHLMHIB-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)O[C@@H](CC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


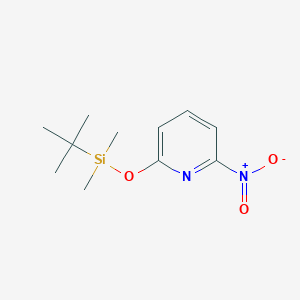
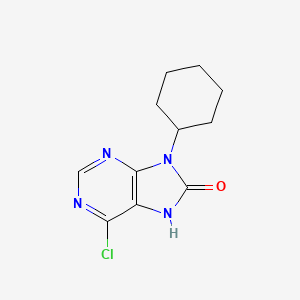
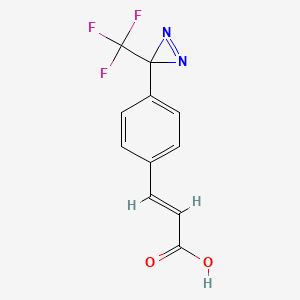
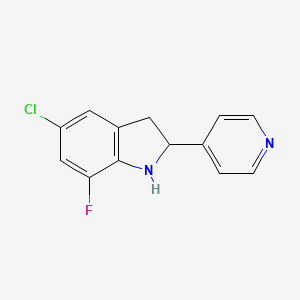
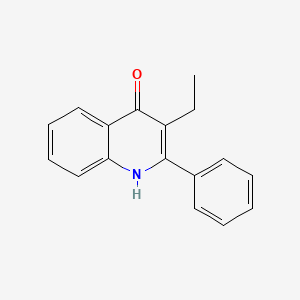
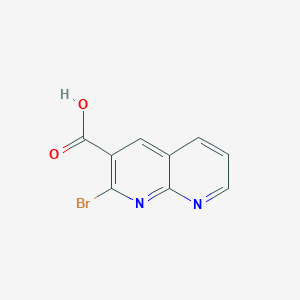
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
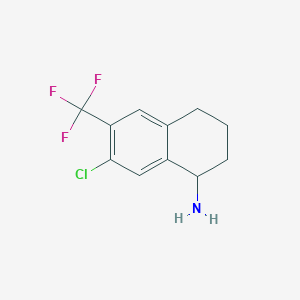

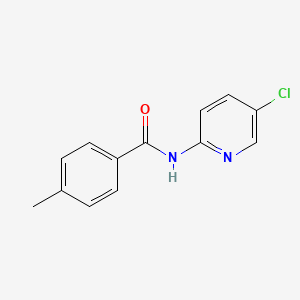

![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
